ethyl 4-amino-5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
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Overview
Description
Ethyl 3-amino-2-[(4-fluorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
The synthesis of ethyl 3-amino-2-[(4-fluorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves several steps. The synthetic route typically starts with the preparation of the core pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine structure, followed by the introduction of the amino, fluorobenzyl, and sulfanyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Ethyl 3-amino-2-[(4-fluorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-[(4-fluorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Ethyl 3-amino-2-[(4-fluorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activities and are used in cancer research.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their multi-targeted kinase inhibition and apoptosis induction properties
These comparisons highlight the unique structural features and biological activities of ethyl 3-amino-2-[(4-fluorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19FN4O3S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 4-amino-5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
InChI |
InChI=1S/C19H19FN4O3S2/c1-2-27-19(26)23-8-7-13-14(9-23)29-16-15(13)17(25)24(21)18(22-16)28-10-11-3-5-12(20)6-4-11/h3-6H,2,7-10,21H2,1H3 |
InChI Key |
BUEXUXXIDYJNEE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)F)N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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